An In-depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
An In-depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and associated signaling pathways for N-Benzyl-L-isoleucine methyl ester hydrochloride is limited. This compound is primarily documented as a chemical intermediate for peptide synthesis. This guide provides a comprehensive overview of its chemical properties, general applications, and representative experimental protocols based on available data for the compound and analogous structures.
Core Compound Identification
N-Benzyl-L-isoleucine methyl ester hydrochloride, abbreviated as Bzl-Ile-OMe HCl, is a derivative of the essential amino acid L-isoleucine. It is structurally characterized by the presence of a benzyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus. The hydrochloride salt form enhances its stability and solubility in certain solvents. It is primarily utilized as a building block in organic and medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics for drug discovery and development.[1][2]
Physicochemical Properties
The key physicochemical properties of Bzl-Ile-OMe HCl are summarized in the table below, compiled from various chemical suppliers.
| Property | Data | Reference(s) |
| Synonyms | Benzyl-L-isoleucine methyl ester hydrochloride | [1] |
| CAS Number | 209325-69-9 | [2] |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.82 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 176-182 °C | [1] |
| Storage Conditions | 2-8°C | [1] |
Applications in Research and Development
The primary application of Bzl-Ile-OMe HCl is as a specialized amino acid building block in synthetic chemistry.[1] Its structural modifications serve specific purposes:
-
N-Benzyl Group: The benzyl (Bzl) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide coupling. It can be removed under specific conditions, such as catalytic hydrogenolysis. This protection allows for the sequential and controlled addition of amino acids to build a peptide chain.
-
C-Methyl Ester Group: The methyl ester (OMe) protects the carboxylic acid, preventing it from reacting while the N-terminus of another amino acid is being coupled. This group is typically removed by saponification (hydrolysis with a base) at the end of the synthesis or when the C-terminus needs to be activated for further coupling.[3]
-
Chiral Integrity: As a derivative of L-isoleucine, it provides a specific stereochemistry, which is crucial for the biological activity of the final peptide.
Its use is prominent in:
-
Peptide Synthesis: It is a fundamental component for the solid-phase or solution-phase synthesis of custom peptides.[1] These peptides can be designed as potential therapeutic agents, enzyme inhibitors, or research tools to study protein-protein interactions.
-
Drug Discovery: By incorporating this modified amino acid, medicinal chemists can create novel peptide-based drugs with potentially enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, or altered receptor binding affinity.[1]
-
Biochemical Research: The compound can be used to synthesize peptide probes for studying enzyme mechanisms and protein folding.[1]
Experimental Protocols
4.1 Representative Synthesis of an N-Protected Amino Acid Methyl Ester
This protocol describes a general method for the esterification of an amino acid, which is a key step in the synthesis of compounds like Bzl-Ile-OMe HCl.
Reaction: L-Isoleucine + Methanol + Thionyl Chloride → L-Isoleucine methyl ester hydrochloride
Materials:
-
L-Isoleucine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, L-isoleucine methyl ester hydrochloride, can be triturated with diethyl ether to yield a white solid, which is then collected by filtration and dried under vacuum.
This procedure would be followed by a subsequent N-benzylation step to yield the final Bzl-Ile-OMe HCl product.
4.2 Representative Use in Peptide Coupling
This protocol outlines a general procedure for using an N-protected amino acid ester like Bzl-Ile-OMe HCl to form a dipeptide.
Reaction: N-Protected Amino Acid + Bzl-Ile-OMe HCl + Coupling Agent → Dipeptide
Materials:
-
Bzl-Ile-OMe HCl (after neutralization to the free amine)
-
An N-terminally protected amino acid (e.g., Boc-Alanine)
-
A peptide coupling agent (e.g., DCC or EDC)
-
A base (e.g., Triethylamine or DIEA)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification reagents/equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the N-protected amino acid (e.g., Boc-Alanine, 1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
In a separate flask, suspend Bzl-Ile-OMe HCl (1 equivalent) in the same solvent and add the base (1.1 equivalents) to neutralize the hydrochloride and form the free amine. Stir for 15-30 minutes.
-
Add the solution of the N-protected amino acid to the free amine solution of Bzl-Ile-OMe.
-
Add the coupling agent (1.1 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with dilute acid, dilute base, and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide using column chromatography on silica gel.
Mandatory Visualizations
5.1 General Workflow for Dipeptide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using an N-protected amino acid and a C-protected amino acid methyl ester like Bzl-Ile-OMe HCl.
Caption: General workflow for a dipeptide synthesis using Bzl-Ile-OMe HCl.
5.2 Logical Relationship of Compound Features
This diagram illustrates the logical relationship between the structural features of Bzl-Ile-OMe HCl and its primary application.
Caption: Functional roles of the structural components of Bzl-Ile-OMe HCl.
Quantitative Data and Signaling Pathways
A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative biological data (e.g., IC₅₀, Kᵢ, etc.) or established signaling pathways directly associated with N-Benzyl-L-isoleucine methyl ester hydrochloride itself. The compound is consistently referenced as a synthetic intermediate rather than a biologically active agent. Therefore, tables of quantitative data and diagrams of signaling pathways cannot be provided. The biological activity would be determined by the final peptide into which this building block is incorporated.
